Methyl 2-decenoate

Vue d'ensemble

Description

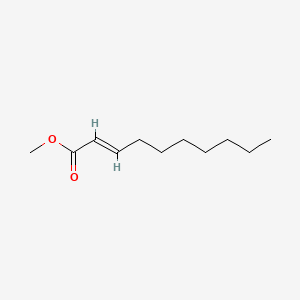

Methyl 2-decenoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of a methyl ester group attached to a decenoic acid chain. The compound has the molecular formula C11H20O2 and is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-decenoate can be synthesized through several methods. One common approach involves the olefin metathesis process, where fatty acid esters undergo a reaction to form terminal alkenes. This method is highly efficient and often employs ruthenium-based catalysts to facilitate the reaction . Another method involves the reaction of methyl oleate with alpha olefins, which significantly increases catalyst efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of renewable feedstocks such as soybean oil fatty acid methyl esters. The process includes a peroxide-scavenging feedstock pretreatment to enhance catalyst turnover numbers and reduce catalyst loadings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-decenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming saturated esters.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Various alkylated or functionalized esters.

Applications De Recherche Scientifique

Chemistry

Methyl 2-decenoate serves as a model compound in studies of olefin metathesis and other catalytic processes. Its ability to undergo metathesis reactions makes it valuable for understanding reaction mechanisms in organic chemistry.

Key Reactions :

- Oxidation : Can be oxidized to form epoxides or other oxygenated derivatives.

- Reduction : The double bond can be reduced to form saturated esters.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may interact with enzymes and other biomolecules, suggesting potential biological activities:

- Enzyme Interactions : Acts as a substrate or inhibitor in metabolic pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential for natural preservatives.

- Cytotoxicity Studies : Shows cytotoxic effects on specific cancer cell lines.

Medicine

Ongoing research explores this compound's potential as a precursor in the synthesis of bioactive compounds. Its unique structure may facilitate the development of new therapeutic agents.

Industry

In industrial applications, this compound is relevant in biodiesel production, influencing the oxidative stability and fuel properties of biodiesel blends.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HePG-2 | TBD | Significant |

| MCF-7 | TBD | Moderate |

| PC3 | TBD | Low |

Findings suggest that this compound can induce cell death at specific concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

Research demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. This characteristic could be harnessed for developing natural preservatives.

Thermal Decomposition Analysis

Studies on thermal decomposition revealed that this compound produces various hydrocarbons and unsaturated esters when subjected to high temperatures, providing insights into its reactivity as a fuel component.

Mécanisme D'action

The mechanism of action of methyl 2-decenoate involves its interaction with various molecular targets and pathways. In catalytic processes, the compound undergoes metathesis reactions facilitated by metal-based catalysts, leading to the formation of terminal alkenes . In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Methyl 2-decenoate can be compared with other similar compounds, such as:

Methyl 5-decenoate: Another unsaturated methyl ester with a double bond at the fifth position.

Methyl 9-decenoate: An unsaturated methyl ester with a double bond at the ninth position.

Methyl decanoate: A saturated methyl ester without any double bonds.

Uniqueness

This compound is unique due to its specific double bond position, which influences its reactivity and applications in various fields. Its ability to undergo efficient olefin metathesis reactions makes it a valuable compound in both research and industrial applications .

Activité Biologique

Methyl 2-decenoate (C11H20O2) is an unsaturated fatty acid ester that has garnered attention in various fields, including biology and medicine, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is classified as an unsaturated ester with a double bond in the alkyl chain. Its structure can be represented as follows:

- Chemical Formula: C11H20O2

- Molecular Weight: 184.28 g/mol

The presence of the double bond contributes to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Interactions: this compound has been studied for its potential to interact with enzymes involved in metabolic pathways. It may act as a substrate or inhibitor, influencing enzymatic activity and metabolic processes .

- Antimicrobial Properties: Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents .

- Cytotoxicity Studies: Research has shown that this compound can induce cytotoxic effects on specific cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated .

Applications in Scientific Research

This compound serves as a valuable model compound in various research applications:

- Catalytic Processes: It is utilized in studies involving olefin metathesis and other catalytic reactions, facilitating the understanding of reaction mechanisms in organic chemistry .

- Biodiesel Production: As a fatty acid ester, this compound is relevant in biodiesel synthesis, where it can influence the oxidative stability and fuel properties of biodiesel blends .

- Thermal Decomposition Studies: Experimental studies have investigated the thermal decomposition of this compound, revealing insights into its reactivity under high temperatures and its potential products .

Case Studies and Research Findings

1. Cytotoxicity Evaluation:

A study examining the cytotoxic effects of various esters, including this compound, demonstrated significant variations in cell viability across different concentrations. The findings indicated that this compound could induce cell death in certain cancer cell lines at specific concentrations, suggesting its potential as an anticancer agent.

Table: Cytotoxicity Data for this compound

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HePG-2 | TBD | Significant |

| MCF-7 | TBD | Moderate |

| PC3 | TBD | Low |

2. Antimicrobial Activity:

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. This activity could be harnessed for developing natural preservatives.

3. Thermal Decomposition Analysis:

In thermal decomposition studies, this compound was found to produce a range of hydrocarbons and unsaturated esters when subjected to high temperatures. This information is crucial for understanding its behavior when utilized as a fuel component .

Propriétés

Numéro CAS |

2482-39-5 |

|---|---|

Formule moléculaire |

C11H20O2 |

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

methyl dec-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3 |

Clé InChI |

VVBWOSGRZNCEBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CC(=O)OC |

SMILES isomérique |

CCCCCCC/C=C/C(=O)OC |

SMILES canonique |

CCCCCCCC=CC(=O)OC |

Key on ui other cas no. |

7367-85-3 2482-39-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.